molecular formula C9H7BrF4O B13483377 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene

Cat. No.: B13483377
M. Wt: 287.05 g/mol
InChI Key: ZTARHONQZINXLM-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with bromomethyl, tetrafluoro, and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, amines, or thiols.

    Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Electrophilic Aromatic Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or halogenated benzene derivatives.

    Oxidation: Formation of benzyl alcohols or benzoic acids.

    Reduction: Formation of tetrafluoromethylbenzene derivatives.

Scientific Research Applications

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In electrophilic aromatic substitution, the electron-withdrawing fluorine atoms influence the reactivity of the benzene ring, directing electrophiles to specific positions on the ring .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene is unique due to the presence of multiple fluorine atoms and a methoxymethyl group, which significantly influence its chemical reactivity and potential applications. The electron-withdrawing effect of the fluorine atoms makes the benzene ring less reactive towards electrophiles, while the methoxymethyl group can participate in various chemical transformations.

Properties

IUPAC Name

1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c1-15-3-5-8(13)6(11)4(2-10)7(12)9(5)14/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTARHONQZINXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=C(C(=C1F)F)CBr)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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